Boc-d-glu-ofm
Description
BenchChem offers high-quality Boc-d-glu-ofm suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-d-glu-ofm including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVYHUPZNONJS-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to a Versatile Building Block in Peptide Chemistry
An In-depth Technical Guide to Boc-D-Glu-OFm: Structure, Properties, and Applications in Synthesis
N-α-tert-Butyloxycarbonyl-D-glutamic acid γ-(9-fluorenylmethyl) ester, commonly abbreviated as Boc-D-Glu-OFm, is a pivotal protected amino acid derivative utilized extensively in the fields of peptide synthesis and pharmaceutical research.[1] This compound incorporates two critical protecting groups: the Boc group on the α-amine and the OFm group on the γ-carboxyl side chain of D-glutamic acid. This strategic protection scheme allows for the precise and sequential formation of peptide bonds, making it an invaluable tool for the synthesis of complex peptides and peptidomimetics with diverse biological functions.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Boc-D-Glu-OFm for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The unique utility of Boc-D-Glu-OFm stems from its molecular architecture. The tert-butyloxycarbonyl (Boc) group is a well-established acid-labile protecting group for the α-amino function of amino acids.[3][4] Conversely, the 9-fluorenylmethyl (OFm) ester is a base-labile protecting group for the γ-carboxyl group of the glutamic acid side chain.[5] This orthogonal protection strategy is fundamental to its application, as it permits the selective deprotection of either the N-terminus for chain elongation or the side chain for subsequent modification or cyclization, without affecting the other protecting group.[6]
Below is a diagram illustrating the chemical structure of Boc-D-Glu-OFm.
Caption: Chemical structure of Boc-D-Glu-OFm.
Physicochemical Properties of Boc-D-Glu-OFm
| Property | Value | References |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid | [7] |
| Synonyms | Boc-D-Glu(OFm)-OH, BOC-D-GLUTAMIC ACID(OFM)-OH | [8] |
| CAS Number | 123417-20-9 | [7][8] |
| Molecular Formula | C24H27NO6 | [8][9] |
| Molecular Weight | 425.47 g/mol | [8][9] |
| Appearance | White powder | [1] |
| Melting Point | 96 - 100 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [10] |
| Storage | 2-8°C, desiccated | [7] |
Synthesis and Purification
The synthesis of Boc-D-Glu-OFm typically involves the selective protection of the amino and side-chain carboxyl groups of D-glutamic acid. A common synthetic strategy is outlined below:
Experimental Protocol: Synthesis of Boc-D-Glu-OFm
-
Protection of the α-amino group: D-glutamic acid is first reacted with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent system (e.g., a mixture of dioxane and water) under basic conditions (e.g., using sodium hydroxide or triethylamine) to yield Boc-D-glutamic acid.
-
Esterification of the γ-carboxyl group: The resulting Boc-D-glutamic acid is then selectively esterified at the γ-carboxyl group. This can be achieved by reacting it with 9-fluorenylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Work-up and Purification: After the reaction is complete, the dicyclohexylurea byproduct is filtered off. The filtrate is then washed sequentially with dilute acid, water, and brine to remove unreacted starting materials and water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-D-Glu-OFm.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Glu-Ofm [myskinrecipes.com]
- 3. chempep.com [chempep.com]
- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Protective Groups [organic-chemistry.org]
- 7. boc-d-glu(ofm)-oh | 123417-20-9 [sigmaaldrich.com]
- 8. CAS NO. 123417-20-9 | BOC-D-GLU(OFM)-OH | C24H27NO6 [localpharmaguide.com]
- 9. biosynth.com [biosynth.com]
- 10. Boc-Glu(Ofm)-OH | CAS:123417-18-5 | High Purity | Manufacturer BioCrick [biocrick.com]
Boc-d-glu-ofm CAS number and molecular weight
An In-Depth Technical Guide to Boc-D-Glu(OFm)-OH: Properties, Synthesis, and Application
Introduction
For researchers, scientists, and professionals in drug development, the strategic use of protected amino acids is fundamental to the successful synthesis of complex peptides. Among these, N-α-tert-Butyloxycarbonyl-D-glutamic acid γ-9-fluorenylmethyl ester , commonly abbreviated as Boc-D-Glu(OFm)-OH , stands out as a critical building block. This guide provides a comprehensive overview of its chemical properties, its role in synthetic strategies, and a detailed protocol for its application, offering field-proven insights from a Senior Application Scientist's perspective.
Core Compound Identification and Properties
Boc-D-Glu(OFm)-OH is a derivative of D-glutamic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxyl group is esterified with a 9-fluorenylmethyl (Fm) group. This strategic protection allows for its selective use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 123417-20-9 | [1][2] |
| Molecular Formula | C24H27NO6 | [1][2] |
| Molecular Weight | 425.47 g/mol | [2] |
| Appearance | White powder | |
| Purity | Typically ≥98% | |
| Storage | 2-8°C |
Strategic Importance in Peptide Synthesis
The utility of Boc-D-Glu(OFm)-OH lies in its orthogonal protection scheme. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fm ester is base-labile, cleaved by reagents such as piperidine. This differential stability is crucial in complex synthetic routes, including solid-phase peptide synthesis (SPPS) and fragment condensation strategies.
While the Fmoc/tBu strategy is prevalent in modern SPPS, the Boc/Bzl protection scheme remains a powerful approach, particularly for long or challenging sequences.[3] Boc-D-Glu(OFm)-OH can be strategically incorporated into such syntheses.
Experimental Protocol: Incorporation of Boc-D-Glu(OFm)-OH in Solid-Phase Peptide Synthesis
This protocol outlines the manual coupling of Boc-D-Glu(OFm)-OH onto a resin-bound peptide chain with a free N-terminal amine. This procedure assumes a standard Fmoc-based SPPS workflow where a switch to Boc chemistry for a specific residue is desired.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Glu(OFm)-OH
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Washing solvents (e.g., DMF, Dichloromethane - DCM)
-
Nitrogen for agitation
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous step.[4]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Boc-D-Glu(OFm)-OH (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of coupling reagent (e.g., HCTU) in DMF.
-
Add a base (e.g., DIPEA, 2 equivalents) to the amino acid solution to facilitate activation.
-
Allow the activation to proceed for a few minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Add the activated Boc-D-Glu(OFm)-OH solution to the resin.
-
Agitate the mixture using nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.[4] For difficult couplings, the reaction time can be extended.
-
-
Washing:
-
After the coupling reaction is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) to ensure the coupling is complete (i.e., no free primary amines remain). A negative result (e.g., yellow beads in the Kaiser test) indicates a successful coupling.
-
-
Capping (If Necessary):
-
If the coupling is incomplete, a capping step (e.g., with acetic anhydride and DIPEA in DMF) can be performed to block any unreacted amines and prevent the formation of deletion sequences.
-
Workflow Visualization
The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis, applicable to the incorporation of Boc-D-Glu(OFm)-OH.
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Conclusion
Boc-D-Glu(OFm)-OH is a valuable reagent for the synthesis of complex peptides, offering a unique orthogonal protection strategy. A thorough understanding of its properties and the causality behind the experimental choices in its application, as outlined in this guide, is essential for achieving high-purity peptides in drug discovery and development. The self-validating nature of a well-executed SPPS protocol, including monitoring and capping steps, ensures the integrity of the final product.
References
-
Chem-Impex. (n.d.). Boc-D-glutamic acid γ-9-fluorenylmethyl ester. Retrieved from [Link]
-
Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Splendid Lab Pvt. Ltd. (n.d.). Boc-d-glu(ofm)-oh. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
Sources
A Researcher's In-Depth Guide to Commercial Sourcing and Quality Assessment of Boc-D-Glu(OFm)-OH
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the quality of starting materials is paramount. The selection of appropriately protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of N-α-tert-Butyloxycarbonyl-D-glutamic acid α-(9-fluorenylmethyl) ester (Boc-D-Glu(OFm)-OH), a key building block for the incorporation of D-glutamic acid residues into peptide chains. We will delve into the commercial supplier landscape, provide actionable protocols for quality assessment, and offer insights into its application in SPPS workflows.
The Strategic Importance of Boc-D-Glu(OFm)-OH in Peptide Synthesis
Boc-D-Glu(OFm)-OH is a derivative of D-glutamic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the α-carboxyl group is esterified with a 9-fluorenylmethyl (Fm) group. This strategic protection scheme offers several advantages in peptide synthesis. The Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA), allowing for its selective removal during the iterative cycles of SPPS without affecting the more acid-stable Fm protecting group or the peptide-resin linkage.[1][2] The Fm ester, on the other hand, provides enhanced solubility and can be cleaved under specific conditions, offering an orthogonal protection strategy.[3][4][5]
The incorporation of D-amino acids, such as D-glutamic acid, into peptide sequences is a widely used strategy to enhance proteolytic stability, modulate receptor binding affinity, and control peptide conformation.[6] Boc-D-Glu(OFm)-OH serves as a crucial reagent for researchers aiming to introduce these beneficial properties into their synthetic peptides.
Navigating the Commercial Supplier Landscape
A multitude of chemical suppliers offer Boc-D-Glu(OFm)-OH for research purposes. However, the quality, purity, and documentation can vary significantly between vendors. For researchers, selecting a reliable supplier is the first step towards a successful synthesis campaign. Below is a comparative table of several commercial suppliers.
| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Sigma-Aldrich | ≥98% | 123417-20-9 | C24H27NO6 | 425.48 | Often provides detailed certificates of analysis (CoA).[7] |
| Chem-Impex | ≥99% (HPLC, TLC) | 123417-20-9 | C24H27NO6 | 425.5 | Provides physical appearance and melting point data.[3] |
| BLDpharm | - | 123417-18-5 | C24H27NO6 | 425.47 | Offers cold-chain transportation.[8] |
| Aapptec Peptides | - | 123417-18-5 | C24H27NO6 | 425.5 | Lot-specific data available on CoA.[9] |
| P3 BioSystems | - | 123417-18-5 | C24H27NO6 | 425.47 | Claims high quality and purity for the price.[10] |
| Capot Chemical | ≥98% Min | 123417-20-9 | C24H27NO6 | 425.47 | Provides some impurity specifications.[11] |
| Biosynth | - | 123417-18-5 | C24H27NO6 | 425.5 | Offers a range of pack sizes.[12] |
| MyBioSource | - | 123417-18-5 | C24H27NO6 | 425.49 | For research use only.[13] |
| Bachem | - | - | C24H27NO6 | 425.48 | Provides storage temperature recommendations.[5] |
Disclaimer: This table is for informational purposes and is not an exhaustive list. Researchers should always request the most recent product specifications and certificate of analysis from the supplier before purchase.
Essential Quality Control: A Self-Validating Approach
Upon receiving a new batch of Boc-D-Glu(OFm)-OH, it is imperative to perform in-house quality control to verify its identity, purity, and integrity. This ensures the reliability of your synthetic efforts and the reproducibility of your results.
Visual Inspection and Solubility
-
Appearance: The compound should be a white to off-white powder.[3][4] Any significant deviation in color could indicate impurities or degradation.
-
Solubility: Test the solubility in solvents commonly used in SPPS, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). Poor solubility may suggest the presence of insoluble impurities.
Analytical Characterization
A combination of analytical techniques provides a comprehensive assessment of the material's quality.
HPLC is a powerful tool for assessing the purity of Boc-D-Glu(OFm)-OH.[14][] Both reversed-phase and chiral HPLC methods can be employed.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of Boc-D-Glu(OFm)-OH in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥98% is generally acceptable for most research applications.
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of Boc-D-Glu(OFm)-OH.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Analysis: The resulting spectrum should be consistent with the expected chemical shifts and coupling constants for the protons in the Boc, D-glutamic acid, and Fmoc moieties. Pay close attention to the integration of the peaks to ensure the correct proton ratios.
Workflow for Incoming Quality Control
Caption: Workflow for the quality control of incoming Boc-D-Glu(OFm)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl protection strategy is a well-established method for SPPS.[1][2] The following is a generalized protocol for the incorporation of Boc-D-Glu(OFm)-OH into a peptide sequence on a solid support.
Chemical Structure of Boc-D-Glu(OFm)-OH
Caption: Schematic of Boc-D-Glu(OFm)-OH's protective groups.
Experimental Protocol: Coupling of Boc-D-Glu(OFm)-OH
This protocol assumes a manual SPPS workflow.
-
Resin Preparation: Start with a pre-swelled resin with the N-terminal amino group deprotected (as a free amine). The resin should be washed thoroughly with DMF.[16]
-
Activation of Boc-D-Glu(OFm)-OH:
-
In a separate vessel, dissolve 3 equivalents of Boc-D-Glu(OFm)-OH in DMF.
-
Add 3 equivalents of a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Add 6 equivalents of a tertiary amine base, such as N,N-Diisopropylethylamine (DIEA), to the mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines on the resin, indicating a successful coupling.[17]
-
Deprotection:
-
To remove the Boc group for the next coupling cycle, treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.[2][18]
-
Wash the resin with DCM, followed by a neutralization step with a solution of 5-10% DIEA in DCM.
-
Finally, wash the resin with DMF to prepare for the next coupling cycle.
-
Conclusion
The successful synthesis of peptides containing D-glutamic acid hinges on the quality of the protected amino acid precursor. This guide has provided a framework for researchers to confidently source, evaluate, and utilize Boc-D-Glu(OFm)-OH. By implementing a rigorous quality control workflow and adhering to established SPPS protocols, scientists can enhance the reliability and reproducibility of their peptide synthesis endeavors, ultimately accelerating their research and development goals.
References
-
Specifications of Boc-D-Glu(ofm)-OH. Capot Chemical. [Link]
-
123417-20-9 | Boc-D-Glu(ofm)-OH. Capot Chemical. [Link]
-
Boc-Glu(OFm)-OH, CAS 123417-18-5. Aapptec Peptides. [Link]
-
Boc-glu(ofm)-oh, min 95%, 1 gram. Lab Alley. [Link]
-
Boc-Glu(OFm)-OH. P3 BioSystems. [Link]
-
Boc-D-glutamic acid gamma-9-fluorenylmethyl ester, min 98%, 1 gram. Lab Alley. [Link]
-
Harnessing D-amino acids for peptide motif designs. Synthesis and solution conformation of... PubMed. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. CSBio. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
-
Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Analytical Methods for Amino Acids. Shimadzu. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. BOC-D-GLU-OFM price,buy BOC-D-GLU-OFM - chemicalbook [m.chemicalbook.com]
- 7. boc-d-glu(ofm)-oh | 123417-20-9 [sigmaaldrich.com]
- 8. 123417-18-5|Boc-Glu(Ofm)-OH|BLD Pharm [bldpharm.com]
- 9. peptide.com [peptide.com]
- 10. Boc-Glu(OFm)-OH, 123417-18-5, Boc Amino Acids, P3 BioSystems [p3bio.com]
- 11. 123417-20-9 | Boc-D-Glu(ofm)-OH - Capot Chemical [capotchem.com]
- 12. biosynth.com [biosynth.com]
- 13. mybiosource.com [mybiosource.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. wernerlab.weebly.com [wernerlab.weebly.com]
- 18. chempep.com [chempep.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of Boc-D-Glu(OFm)-OH in Solution-Phase Peptide Synthesis
Introduction: The Imperative of Orthogonal Design in Peptide Chemistry
Solution-phase peptide synthesis (SPPS), while predating its solid-phase counterpart, remains an indispensable methodology for the large-scale production of certain peptides and for synthetic routes that are challenging on a solid support.[1][2] Its success hinges on the precise and sequential formation of amide bonds, a feat accomplished through the strategic use of protecting groups.[3] The core principle governing modern peptide chemistry is orthogonality : the use of distinct classes of protecting groups that can be removed under specific, non-interfering conditions.[4][5] This allows for the selective deprotection of one functional group while others remain intact, enabling complex synthetic transformations such as side-chain modification, cyclization, and branching.[6]
This document provides a detailed guide to the application of N-α-Boc-D-glutamic acid γ-(9-fluorenylmethyl) ester (Boc-D-Glu(OFm)-OH) , a uniquely versatile building block for advanced solution-phase synthesis. This reagent employs an "inverted" protection strategy: the N-terminus is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the γ-carboxyl group of the side chain is protected as a base-labile 9-fluorenylmethyl (Fm) ester.[7][8][9][] This orthogonal arrangement provides chemists with exceptional control over the synthetic pathway, unlocking possibilities for creating sophisticated peptide architectures.
The Strategic Advantage of Boc-D-Glu(OFm)-OH
The unique value of Boc-D-Glu(OFm)-OH lies in the complete chemical orthogonality between its two protecting groups. This allows for two independent and mutually exclusive pathways for modification and elongation, a critical feature for complex peptide design.
-
Pathway A: N-Terminal Elongation: The N-terminal Boc group can be selectively removed using acid, typically trifluoroacetic acid (TFA), without affecting the side-chain Fm ester.[11][9] This exposes the N-terminal amine for subsequent coupling and peptide chain extension.
-
Pathway B: Side-Chain Modification: The side-chain Fm ester can be selectively removed under mild basic conditions, typically with piperidine, without cleaving the N-terminal Boc group.[7][12] This exposes the γ-carboxyl group, which can be used for:
-
Branching: Coupling of another peptide chain.
-
Cyclization: Formation of a lactam bridge with an N-terminal amine or a side-chain amine.
-
Conjugation: Attachment of reporter molecules, polymers (e.g., PEG), or other functional moieties.
-
This dual-pathway capability, illustrated in the workflow diagram below, is the cornerstone of its utility in advanced drug development and research applications.
Workflow: Orthogonal Deprotection Strategy
Caption: Orthogonal synthesis pathways using Boc-D-Glu(OFm)-OH.
Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of this reagent.
| Property | Value | Reference |
| CAS Number | 123417-20-9 | [13] |
| Molecular Formula | C₂₄H₂₇NO₆ | [14][15][16] |
| Molecular Weight | 425.5 g/mol | [14][15][16] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DCM, NMP, Dioxane | |
| Storage | Store at 2-8°C, desiccated. Keep tightly sealed. | [14] |
Handling: Avoid inhalation of dust. Use in a well-ventilated area with appropriate personal protective equipment (PPE). The compound is hygroscopic; minimize exposure to atmospheric moisture.
Experimental Protocols
The following protocols provide a framework for the key transformations involving Boc-D-Glu(OFm)-OH in a solution-phase context. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Peptide Coupling Reaction
Principle: This protocol describes the activation of the C-terminal carboxylic acid of Boc-D-Glu(OFm)-OH and its subsequent coupling to the free amine of a peptide ester. HBTU is used as the coupling reagent, which forms a reactive O-acylisourea intermediate, minimizing the risk of racemization.[17][18]
Materials:
-
Boc-D-Glu(OFm)-OH (1.0 equiv)
-
Peptide-Ester (e.g., H-Phe-OMe·HCl) (1.0 equiv)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 5% aq. LiCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve Boc-D-Glu(OFm)-OH (1.0 equiv) and HBTU (1.0 equiv) in anhydrous DMF (approx. 0.2 M). Stir the solution at 0°C (ice bath) for 5 minutes.
-
Activation: Add DIPEA (2.5 equiv) dropwise to the solution. The extra equivalent of base is to neutralize the HCl salt of the amino component. Stir for an additional 15 minutes at 0°C.
-
Coupling: Add the peptide-ester (1.0 equiv) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The disappearance of the starting amino component is a key indicator of completion.
-
Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic phase sequentially with 5% aq. LiCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). The LiCl wash helps to remove residual DMF. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude product, Boc-D-Glu(OFm)-Peptide-Ester, is purified by flash column chromatography on silica gel to yield the pure protected peptide.[19]
Protocol 2: Selective Side-Chain Deprotection (Fm Removal)
Principle: This procedure utilizes a secondary amine base (piperidine) to cleave the fluorenylmethyl ester from the glutamic acid side chain via a β-elimination mechanism.[7][12][20] The N-terminal Boc group is stable under these mild basic conditions.
Materials:
-
Boc-D-Glu(OFm)-Peptide-Ester (1.0 equiv)
-
20% Piperidine in DMF (v/v)
-
Dichloromethane (DCM)
-
0.1 M HCl (aqueous)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolution: Dissolve the protected peptide (1.0 equiv) in a minimal amount of DMF.
-
Deprotection: Add the 20% piperidine in DMF solution (approx. 10-fold volumetric excess relative to the peptide solution).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: a. Co-evaporate the solvent and excess piperidine with toluene in vacuo. This is crucial to remove the piperidine-fulvene adduct. b. Dissolve the residue in DCM or EtOAc. c. Wash the organic layer with 0.1 M HCl (2x) to remove any remaining piperidine, followed by a brine wash. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product with a free side-chain carboxyl group: Boc-D-Glu(OH)-Peptide-Ester.
Protocol 3: Selective N-Terminal Deprotection (Boc Removal)
Principle: This protocol employs strong acid (TFA) to cleave the N-terminal Boc group, generating a carbocation that decomposes to isobutylene and CO₂.[9][21] The side-chain Fm ester is stable to these acidic conditions.
Materials:
-
Boc-D-Glu(OFm)-Peptide-Ester (1.0 equiv)
-
50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Cold diethyl ether ((CH₃CH₂)₂O)
Procedure:
-
Dissolution: Dissolve the protected peptide (1.0 equiv) in DCM in a round-bottom flask and cool to 0°C.
-
Deprotection: Add the pre-chilled 50% TFA/DCM solution.
-
Reaction: Stir the mixture at 0°C for 5 minutes, then allow it to warm to room temperature and stir for an additional 25 minutes. Monitor by TLC for completion.
-
Work-up: a. Concentrate the reaction mixture in vacuo to remove the TFA and DCM. b. Re-dissolve the oily residue in a minimal amount of DCM. c. Precipitation: Add the solution dropwise to a flask of vigorously stirring, cold diethyl ether (at least 10-fold volume). d. The deprotected peptide TFA salt will precipitate as a white solid. e. Isolate the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The product is H-D-Glu(OFm)-Peptide-Ester·TFA.
Characterization and Validation
Confirming the identity and purity of synthetic intermediates is a self-validating step crucial for the success of the overall synthesis.
| Technique | Purpose | Expected Outcome Examples |
| RP-HPLC | Assess purity and retention time shifts. | Deprotection of the bulky, hydrophobic Fmoc or Boc groups leads to a significant decrease in retention time. |
| LC-MS | Confirm molecular weight at each step.[22][23] | Coupling: M + 407.4 Da (mass of Boc-D-Glu(OFm) residue minus H₂O).Fm Removal: M - 178.2 Da (mass of C₁₄H₁₀).Boc Removal: M - 100.1 Da (mass of C₅H₈O₂). |
| ¹H NMR | Structural confirmation of key intermediates.[22][24] | Boc group: Characteristic singlet ~1.4 ppm.Fm group: Aromatic protons ~7.3-7.8 ppm, aliphatic protons ~4.2-4.5 ppm. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | • Insufficient activation time.• Inactive coupling reagents.• Steric hindrance at the N-terminus. | • Ensure reagents are fresh and anhydrous.• Increase reaction time or switch to a more potent coupling reagent (e.g., HATU).• Use a slight excess (1.1 equiv) of the activated acid component. |
| Incomplete Fm Deprotection | • Insufficient reaction time.• Degradation of piperidine solution. | • Extend reaction time to 1-2 hours.• Use a freshly prepared 20% piperidine/DMF solution. |
| Incomplete Boc Deprotection | • Insufficient TFA concentration or time.• Presence of acid-scavenging impurities. | • Ensure a sufficient excess of TFA is used.• Extend reaction time to 45-60 minutes. |
| Difficulty in Purification | • Co-elution of product with byproducts (e.g., unreacted starting material, di-acylated piperidine). | • Optimize the work-up procedure to remove as many impurities as possible before chromatography.• Adjust the gradient for flash chromatography to improve separation. |
References
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Available at: [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... Available at: [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. Available at: [Link]
-
ResearchGate. (2012). Synthesis of Peptides by Solution Methods. Available at: [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
Chemical Communications (RSC Publishing). (2011). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311. Available at: [Link]
-
Slideshare. (2018). Solution phase peptide synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]
-
Peptides.com. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available at: [Link]
-
Springer Nature Experiments. (2018). Solution Phase Peptide Synthesis: The Case of Biphalin. Available at: [Link]
-
BioCrick. (n.d.). Product Datasheet - Boc-Glu(Ofm)-OH. Available at: [Link]
-
Trombino, A., et al. (2022). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Available at: [Link]
-
American Peptide Society. (n.d.). Peptide Purification. Available at: [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Available at: [Link]
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Available at: [Link]
-
Angene. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available at: [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
AAPPTec. (n.d.). Boc-Glu(OFm)-OH, CAS 123417-18-5. Available at: [Link]
-
P3 BioSystems. (n.d.). Boc-Glu(OFm)-OH. Available at: [Link]
-
Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-768. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. parchem.com [parchem.com]
- 14. biocrick.com [biocrick.com]
- 15. peptide.com [peptide.com]
- 16. Boc-Glu(OFm)-OH, 123417-18-5, Boc Amino Acids, P3 BioSystems [p3bio.com]
- 17. peptide.com [peptide.com]
- 18. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 19. bachem.com [bachem.com]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. polarispeptides.com [polarispeptides.com]
- 23. ijsra.net [ijsra.net]
- 24. researchgate.net [researchgate.net]
Application Note: A Multi-Modal Analytical Workflow for the Characterization of Peptides Containing Boc-D-Glu(OFm)-OH
Abstract
The incorporation of non-natural, protected amino acids like N-α-tert-Butyloxycarbonyl-D-glutamic acid α-(9-fluorenylmethyl) ester (Boc-D-Glu(OFm)-OH) is a critical strategy in modern peptide-based drug discovery.[1][2] These modifications can enhance proteolytic stability, modulate receptor affinity, and fine-tune pharmacokinetic profiles. However, the bulky, hydrophobic protecting groups—the acid-labile Boc group at the N-terminus and the base-labile OFm ester on the side-chain—present unique analytical challenges. This guide provides a detailed, multi-modal workflow for the comprehensive characterization of synthetic peptides incorporating this residue, ensuring accurate assessment of purity, identity, and structural integrity. We present field-proven protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Analytical Challenge
Synthetic peptides emerging from solid-phase peptide synthesis (SPPS) are crude mixtures containing the target peptide alongside impurities such as deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups.[3] The presence of both a Boc and an OFm group on the D-glutamic acid residue significantly increases the hydrophobicity of the target peptide. This necessitates careful optimization of analytical methods to prevent issues like poor solubility, peak tailing in chromatography, and signal suppression in mass spectrometry. A robust analytical strategy is therefore not merely a quality control step but an essential component of the synthesis and purification feedback loop.
Integrated Analytical Workflow
A sequential and integrated approach is essential for the efficient and accurate characterization of Boc-D-Glu(OFm)-containing peptides. The workflow begins with assessing purity via HPLC, confirms molecular identity with MS, verifies the sequence with MS/MS, and finally, provides detailed structural confirmation with NMR.
Figure 1: Integrated workflow for peptide characterization.
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the primary technique for determining the purity of the crude and purified peptide product.[3][4] The hydrophobicity of the Boc and OFm groups dictates the chromatographic conditions required for optimal separation.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 silica column is the standard choice, offering excellent retention for hydrophobic peptides.[3]
-
Mobile Phase: A gradient of acetonitrile in water is used. Acetonitrile is a strong organic solvent that effectively elutes highly retained, hydrophobic compounds. Trifluoroacetic acid (TFA) is added as an ion-pairing agent to sharpen peaks and improve resolution.
-
Gradient: A shallow gradient is critical.[5] The high hydrophobicity of the protected peptide can lead to poor resolution and co-elution with similar impurities under steep gradients. A slower increase in the organic phase provides better separation.
Protocol 3.1: Analytical RP-HPLC
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm (for the peptide backbone) and 265 nm (characteristic of the fluorenyl moiety of OFm).
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Dilute the sample to a final concentration of ~1 mg/mL with Mobile Phase A. Ensure the final concentration of the organic solvent is low to prevent peak distortion.
-
-
Chromatographic Run:
-
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.
-
Inject 10-20 µL of the prepared sample.
-
Run a shallow linear gradient, for example:
-
5-65% B over 30 minutes.
-
65-95% B over 5 minutes (to wash the column).
-
95-5% B over 1 minute (return to initial conditions).
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram at 220 nm.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
| Parameter | Typical Value | Rationale |
| Column | C18, 3.5-5 µm, 100-150 mm | Standard for hydrophobic peptide separation.[3] |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | TFA acts as an ion-pairing agent, improving peak shape. |
| Gradient Slope | 1-2% Acetonitrile / min | Shallow gradient is crucial for resolving hydrophobic species.[5] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard analytical flow rate. |
| Detection λ | 220 nm & 265 nm | 220 nm for amide bonds; 265 nm for the OFm group. |
Table 1: Recommended Starting Parameters for RP-HPLC Method Development.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the peptide's molecular weight (MW), confirming its identity. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and large molecules like peptides.[6]
Causality Behind Experimental Choices:
-
Ionization: ESI is ideal for generating intact, multiply-charged molecular ions from peptides in solution, which is directly compatible with the LC eluent.
-
Mass Analyzer: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are recommended to resolve the isotopic pattern and confirm the elemental composition.
Protocol 4.1: LC-MS Analysis
-
Instrumentation: Couple the HPLC system from Protocol 3.1 to an ESI-MS detector.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Mass Range: Scan a range that comfortably includes the expected m/z values for various charge states (e.g., 300 - 2000 m/z).
-
-
Data Analysis:
-
Calculate the theoretical exact mass of the peptide.
-
Extract the mass spectrum from the main chromatographic peak.
-
Identify the molecular ion peaks, typically [M+H]⁺, [M+2H]²⁺, etc.
-
Deconvolute the spectrum to determine the experimental MW and compare it to the theoretical MW. The difference should be within 5 ppm for high-resolution instruments.
-
| Peptide Example | Theoretical MW (Da) | Observed [M+2H]²⁺ (m/z) | Calculated MW (Da) |
| Boc-D-Glu(OFm)-Ala-Gly-NH₂ | 708.3229 | 355.1689 | 708.3232 |
| Ac-Tyr-Boc-D-Glu(OFm)-Leu-NH₂ | 941.4593 | 471.7371 | 941.4596 |
Table 2: Example LC-MS Data for Identity Confirmation.
Sequence Verification by Tandem Mass Spectrometry (MS/MS)
Tandem MS (MS/MS) is used to fragment the peptide and confirm its amino acid sequence.[7][8] Collision-Induced Dissociation (CID) is the most common fragmentation method.
Causality Behind Experimental Choices:
-
Fragmentation: CID fragments the peptide backbone at the amide bonds, producing a predictable series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue.
-
Protecting Group Behavior: The Boc group is highly labile and often fragments first as a neutral loss of 100 Da (or isobutylene + CO₂).[9] This must be accounted for during spectral interpretation. The OFm group is more stable under CID conditions and will typically remain on the glutamic acid side chain.
Sources
- 1. The synthesis of peptides and proteins containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. bachem.com [bachem.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies to Minimize Racemization During Boc-d-Glu(OFm)-OH Activation
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with maintaining stereochemical integrity during the activation and coupling of N-Boc-D-Glutamic acid γ-fluorenylmethyl ester (Boc-d-Glu(OFm)-OH). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is the conversion of a pure chiral molecule, such as a D- or L-amino acid, into a mixture containing both enantiomers.[1] In peptide synthesis, this loss of stereochemical purity is a significant side reaction because the biological function of a peptide is dictated by its precise three-dimensional structure, which in turn depends on the specific chirality of its constituent amino acids. The presence of diastereomeric impurities can drastically reduce or eliminate a peptide's therapeutic efficacy and can be difficult to remove during purification.[1][2]
Q2: What is the primary chemical mechanism behind racemization during the activation of Boc-protected amino acids?
A2: The most common mechanism for racemization during amino acid activation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4] When the carboxyl group of the N-protected amino acid is activated, it can undergo an intramolecular cyclization. The proton on the α-carbon of this oxazolone ring is significantly more acidic than in the parent amino acid. In the presence of a base, this proton can be easily removed, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of D and L configurations and thus, racemization.[1][3][4]
Q3: Is Boc-d-Glu(OFm)-OH particularly susceptible to racemization?
A3: While all N-urethane protected amino acids (like Boc, Fmoc, and Z) are generally considered more resistant to racemization than N-acyl protected amino acids, racemization is still a risk upon activation.[3] The bulky O-fluorenylmethyl (OFm) ester on the glutamic acid side-chain does not directly participate in the α-carbon racemization mechanism but contributes to the overall steric environment. The key factors remain the choice of activation method, coupling additives, base, and reaction conditions.
Q4: Which analytical methods are best for detecting and quantifying racemization?
A4: The most common and reliable method for quantifying the extent of racemization is chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique uses a chiral stationary phase to separate the desired peptide (e.g., L-L-L) from its diastereomeric impurity (e.g., L-D-L). Other methods include gas chromatography (GC) of derivatized amino acids and, in more complex systems, tandem mass spectrometry (MS/MS) combined with stable isotope labeling.[5][6][7]
Troubleshooting Guide: High Racemization Observed
This section addresses specific experimental issues with probable causes and validated solutions.
Issue 1: Significant levels of the L-isomer are detected after coupling Boc-d-Glu(OFm)-OH.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Inappropriate Coupling Reagent/Protocol | Solution: Switch to a coupling protocol known for low racemization. If using a carbodiimide like DCC or DIC, the addition of a nucleophilic additive is mandatory .[3][8] Rationale: Carbodiimides form a highly reactive O-acylisourea intermediate. Without an additive, this intermediate has a longer lifetime, increasing the opportunity for it to cyclize into the problematic oxazolone.[9][10] Additives like Oxyma or HOAt rapidly intercept the O-acylisourea to form an active ester that is more stable and less prone to racemization.[8][9][10] |
| Excessive or Inappropriate Base | Solution: Use a weaker, sterically hindered base and precise stoichiometry. Switch from diisopropylethylamine (DIPEA) to N-methylmorpholine (NMM).[3] Use the minimum amount of base necessary, typically 1 equivalent for aminium/uronium salt activations or for neutralizing hydrochloride salts. Rationale: The base is the primary culprit in abstracting the α-proton from the oxazolone intermediate.[4] Stronger or less hindered bases accelerate this process. NMM is less basic than DIPEA and is often preferred to minimize racemization.[3] |
| Prolonged Activation Time or High Temperature | Solution: Minimize the pre-activation time and perform the reaction at a reduced temperature (e.g., 0 °C). Rationale: The formation of the oxazolone and subsequent enolization are time and temperature-dependent processes.[11] Reducing the temperature slows the rate of these side reactions. Similarly, allowing the activated amino acid to sit for an extended period before adding the amine component increases the window for racemization to occur.[12] |
| Solvent Effects | Solution: Evaluate the reaction solvent. While DMF is common, solvents like N-methylpyrrolidone (NMP) or even greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) can sometimes offer advantages.[13][14] Rationale: The polarity of the solvent can influence the stability of the intermediates and the rates of the desired coupling versus the undesired racemization pathway.[15] Some studies suggest that less polar solvents can, in some cases, reduce racemization.[8] |
Mechanistic Insights & Data
Understanding the chemical pathways is crucial for effective troubleshooting.
The Competing Pathways: Amide Bond Formation vs. Racemization
The activation of a Boc-protected amino acid creates a decision point. The desired pathway is the rapid reaction of the activated species with the incoming amine. The undesired pathway involves intramolecular cyclization to an oxazolone, which then serves as the gateway to racemization.
Caption: Competing reaction pathways after amino acid activation.
Comparative Performance of Racemization Suppressing Additives
The choice of additive is one of the most critical factors in controlling stereochemical purity, especially when using carbodiimide activators.[16]
| Additive | Chemical Class | pKa | Key Advantages | Considerations |
| HOBt | Benzotriazole | 4.60 | Historically effective, vast literature support.[3] | Safety Hazard: Potentially explosive, especially in anhydrous form.[2][3] Availability is now restricted. |
| HOAt | Azabenzotriazole | 3.28 | More acidic and often more effective than HOBt, particularly for difficult couplings.[2][16] | Also possesses explosive properties, similar to HOBt.[3] |
| OxymaPure® | Oxime | 4.60 | Excellent Safety Profile: Non-explosive alternative to HOBt/HOAt.[2] High efficiency in suppressing racemization and enhancing coupling rates.[9][10][17] | Generally considered the modern standard and a direct replacement for HOBt. |
| Oxyma-B | Oxime Derivative | N/A | Reported to be even more effective than OxymaPure in minimizing racemization in some challenging cases.[9][16] | Newer reagent, may have less literature precedent for specific applications. |
Data compiled from sources.[2][3][9][16]
Recommended Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is a robust, modern standard for minimizing racemization during the coupling of Boc-protected amino acids.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-d-Glu(OFm)-OH
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is fully removed and the resin has been thoroughly washed with DMF. Swell the resin in fresh DMF for at least 30 minutes before coupling.
-
Amino Acid Solution Preparation: In a separate vessel, dissolve Boc-d-Glu(OFm)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Activation: Add DIC (3 equivalents) to the amino acid solution. Allow the solution to pre-activate for no more than 1-2 minutes. Note: Prolonged pre-activation can increase racemization.[12]
-
Coupling: Immediately add the activated amino acid solution to the swelled resin.
-
Reaction: Agitate the reaction mixture at room temperature (or 0 °C for extremely sensitive couplings) for 2-4 hours.
-
Monitoring: Perform a Kaiser test or other appropriate test to monitor for the disappearance of free amines. If the test remains positive, the coupling may be repeated.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (e.g., 5 times), followed by DCM and then DMF again to prepare for the next step in the synthesis.
Protocol 2: Post-Synthesis Analysis by Chiral HPLC
This protocol outlines a general method to determine the diastereomeric purity of the final cleaved peptide.
Procedure:
-
Cleavage & Workup: Cleave the synthesized peptide from the resin using the appropriate cleavage cocktail (e.g., TFA-based for Boc chemistry). Precipitate the crude peptide in cold ether, centrifuge, and dry under vacuum.
-
Sample Preparation: Prepare a solution of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Column: Use a suitable chiral stationary phase column.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA. The exact gradient will need to be optimized for the specific peptide.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
-
Data Interpretation: The desired peptide and its diastereomeric impurity should elute as two separate peaks. Integrate the peak areas to calculate the percentage of the undesired diastereomer, which corresponds to the level of racemization that occurred at the Boc-d-Glu(OFm)-OH coupling step.
References
-
Dudash Jr., J., Jiang, J., Mayer, S. C., & Joullié, M. M. (1993). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Synthetic Communications, 23(3), 349-355. Retrieved from [Link]
-
Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Amino-acid dating. Retrieved from [Link]
-
Ismail, M. F. M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8206. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5591-5599. Retrieved from [Link]
-
Huang, L., Lu, X., Gough, P. C., & De Felippis, M. R. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical chemistry, 82(15), 6448–6456. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5591-5599. Retrieved from [Link]
-
Huang, L., et al. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry, 82(15), 6448-6456. Retrieved from [Link]
-
Beaumont, S. M., et al. (1965). The Mechanism of Racemisation during the Coupling of Acylpeptides. Chemical Communications (London), (22), 53-54. Retrieved from [Link]
-
Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2133-2143. Retrieved from [Link]
-
Gotherstrom, A., et al. (2008). Is amino acid racemization a useful tool for screening for ancient DNA in bone? Philosophical Transactions of the Royal Society B: Biological Sciences, 363(1491), 543-548. Retrieved from [Link]
-
Demarchi, B., & Collins, M. (2017). Amino Acid Racemization Dating. In Encyclopedia of Scientific Dating Methods. Retrieved from [Link]
-
Ferrazzano, L., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Journal of Peptide Science, e3567. Retrieved from [Link]
-
Atras, A., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9), 3383-3394. Retrieved from [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]
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- 17. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Enhancing the Purity of Peptides Containing Boc-D-Glu(OFm)-OH
Welcome, researchers and peptide chemists. This guide is designed to serve as a dedicated resource for troubleshooting and improving the purity of synthetic peptides incorporating the N-α-Boc-D-glutamic acid γ-(9-fluorenylmethyl) ester, or Boc-D-Glu(OFm)-OH , building block. The unique orthogonal protection scheme of this reagent—an acid-labile Boc group and a base-labile Ofm group—offers significant synthetic flexibility. However, it also introduces specific challenges that can impact the purity of the final crude product.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the chemical principles behind the recommended troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed when synthesizing peptides with Boc-D-Glu(OFm)-OH?
A1: The primary impurities typically arise from three sources: side reactions involving the glutamic acid residue, incomplete deprotection of one of the protecting groups, or general issues common to solid-phase peptide synthesis (SPPS). The most frequent culprits are:
-
Glutarimide Formation: This is a significant side reaction where the backbone amide nitrogen attacks the side-chain ester, forming a cyclic six-membered imide.[1][2] This results in a mass loss of 18 Da (loss of H₂O) and creates a challenging separation problem due to the impurity's similar hydrophobicity to the target peptide.[3]
-
Incomplete Ofm Deprotection: The 9-fluorenylmethyl (Ofm) ester is removed under basic conditions, typically with piperidine, similar to an Fmoc group.[4] Incomplete removal leaves the side-chain protected, resulting in a major hydrophobic impurity.
-
Deletion Sequences: Failure to efficiently couple the amino acid subsequent to the D-Glu(OFm) residue results in a peptide missing one amino acid.
-
Side-Reactions from Final Cleavage: During the final trifluoroacetic acid (TFA) cleavage, reactive carbocations from other protecting groups (like tert-butyl) can cause unintended modifications if not properly scavenged.[5][6]
Q2: My main impurity co-elutes or has very poor resolution with my target peptide in RP-HPLC. What is the likely cause and how can I fix it?
A2: Co-elution is most often caused by impurities that are structurally very similar to the desired peptide, such as diastereomers or glutarimide-related species.[7] Glutarimide formation is a common issue with glutamic acid derivatives.[2][8][9] To address this, a multi-pronged approach is necessary:
-
Confirm the Impurity's Identity: Use LC-MS to determine the mass of the co-eluting peak. A mass corresponding to [M-18] is a strong indicator of glutarimide formation.
-
Optimize HPLC Separation: Do not assume your standard gradient is optimal. Small changes can dramatically improve resolution for closely eluting species.[10] See the detailed protocol in Guide 2 for a systematic approach to gradient optimization.
-
Prevent Formation in Future Syntheses: Glutarimide formation is often sequence-dependent and promoted by base-catalyzed attack from the subsequent amino acid's backbone nitrogen.[1][8] Consider incorporating a sterically hindered amino acid next to the Glu residue to inhibit this side reaction.[1][8]
Q3: I am using a standard Boc-SPPS strategy. Why is the Ofm group on the D-Glu side chain a concern?
A3: This is a crucial point of chemistry. In a standard Boc/Bzl strategy, Nα-Boc groups are removed with moderate acid (TFA), while side-chain groups are typically benzyl-based and removed with strong acid (like HF) at the end.[11][12] The Ofm group, however, is base-labile.[4] This means it is not orthogonal to the standard Boc/Bzl strategy. If you use Boc-D-Glu(OFm)-OH in a Boc-SPPS workflow, the Ofm group will remain on the peptide until you introduce a specific basic deprotection step, which is atypical for this strategy. This building block is more logically suited for an Fmoc/tBu strategy where the Ofm group can be removed simultaneously with other Fmoc groups using piperidine. If you must use it in a Boc workflow, a separate, orthogonal deprotection step with piperidine would be required before final cleavage.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing Purity Issues with HPLC-MS
Before any purification attempt, a thorough analysis of the crude peptide is paramount. A combined HPLC-MS analysis provides the retention time, peak shape, and mass—three critical pieces of data for identifying impurities.
Workflow for Crude Peptide Analysis:
-
Dissolve: Solubilize the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). If solubility is poor, small amounts of DMSO or acetic acid can be added.
-
Analyze: Inject onto an analytical C18 column using a standard broad gradient (e.g., 5-95% Acetonitrile in water, with 0.1% TFA, over 20-30 minutes).
-
Identify: Locate the peak corresponding to the expected mass of your target peptide.
-
Characterize Impurities: Examine the mass spectra of other significant peaks. Use the table below to form a hypothesis about their identity.
| Observed Mass Change | Potential Cause | Common Origin |
| -18 Da | Glutarimide Formation | Base-catalyzed cyclization at the Glu residue.[1][2] |
| +56 Da | tert-Butylation | Inadequate scavengers during TFA cleavage, leading to re-attachment of t-butyl cations.[5] |
| - (Mass of an AA) | Deletion Sequence | Incomplete coupling of an amino acid during synthesis. |
| +222 Da | Unremoved Ofm group | Incomplete deprotection of the D-Glu side chain. |
| No Change (Shoulder Peak) | Diastereomer/Epimerization | Racemization during amino acid activation/coupling.[13] |
Guide 2: Systematic Optimization of RP-HPLC Purification
Achieving baseline separation between your target peptide and a closely eluting impurity is often possible with methodical adjustments to your HPLC parameters. Reversed-phase HPLC is the standard for peptide purification.[7][14]
// Node styles start_node [label="Start: Crude Peptide with\nCo-eluting Impurity", fillcolor="#FBBC05", fontcolor="#202124"]; process_node [style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; decision_node [shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2, height=1]; outcome_node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_node [label="Pure Peptide", shape=doublecircle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow start_node -> p1 [label="Run Analytical\nScouting Gradient"]; p1 [label="Protocol 2:\nOptimize Gradient Slope", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; p1 -> d1; d1 [label="Resolution\nImproved?"]; d1 -> outcome_node [label="Yes"]; outcome_node [label="Scale up to\nPreparative HPLC"]; outcome_node -> final_node;
d1 -> p2 [label="No"]; p2 [label="Modify Mobile Phase:\nIncrease TFA Concentration\n(0.1% -> 0.25%)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; p2 -> d2; d2 [label="Resolution\nImproved?"]; d2 -> outcome_node [label="Yes"];
d2 -> p3 [label="No"]; p3 [label="Try Alternative\nIon-Pairing Agent\n(e.g., Formic Acid)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; p3 -> d3; d3 [label="Resolution\nImproved?"]; d3 -> outcome_node [label="Yes"]; d3 -> p4 [label="No"]; p4 [label="Consider Alternative\nChromatography\n(e.g., Ion Exchange)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
} dot Caption: Decision workflow for optimizing HPLC purification.
Protocol 1: Preparative HPLC Gradient Optimization
This protocol details a systematic approach to developing a focused gradient for preparative purification, starting from an analytical scouting run.[15][16]
-
Analytical Scouting Run:
-
Column: Standard analytical C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5-95% B over 20 minutes.
-
Action: Note the retention time (Tr) of your target peptide.
-
-
Develop a Focused Gradient:
-
The goal is to create a shallow gradient around the elution point of your peptide. A good starting point for the gradient slope is 0.5-1.0% B per column volume.
-
Calculate Elution %B: Use the Tr from the scouting run to estimate the %B at which your peptide elutes.
-
Set Gradient Range: Center the new, shallow gradient around this %B. For example, if Tr suggests elution at 40% B, a good focused gradient would be 30-50% B over 20 minutes.
-
Test and Refine: Run the focused gradient. Observe the separation between your target and the key impurity. Adjust the start/end points and the slope to maximize resolution.
-
-
Modify Mobile Phase Additives:
-
Trifluoroacetic acid (TFA) is the most common ion-pairing agent, but its concentration can impact selectivity.[17][18][19]
-
Increase TFA: For peptides with multiple positive charges, increasing the TFA concentration from the standard 0.1% to 0.2-0.25% can improve peak shape and resolution.[17][18]
-
Switch to Formic Acid (FA): If TFA fails to provide resolution or if the peptide is intended for MS-based assays where TFA causes ion suppression, switch to 0.1% Formic Acid.[16][20] Note that this will significantly alter retention times and selectivity.
-
Guide 3: Preventing Synthesis-Related Impurities
The best way to ensure high purity is to minimize side reactions during synthesis.
Problem: Glutarimide Formation
This side reaction is a known issue for peptides containing glutamic acid, especially when the following residue is flexible, like glycine.[1][2][8] The reaction is catalyzed by the basic conditions used for Fmoc-group deprotection.
// Nodes Peptide [label="{Peptide Backbone | ...-NH-CH(R)-CO-... | NH₂-...-CO-NH-CH(CH₂CH₂CO-OFm)-CO-NH-CH(R')-...}"]; Transition [label="Transition State|{Base (Piperidine) Catalysis | Intramolecular Attack}"]; Glutarimide [label="{Glutarimide Product | ...-N-CH(R)-CO-... | ...-CO-N-CH(CH₂CH₂CO)-CO-NH-CH(R')-... | (+ OFm⁻)}"];
// Edges Peptide:n -> Transition [label="Backbone N attacks\nside-chain carbonyl"]; Transition -> Glutarimide [label="Ring Closure &\nOFm departure"];
} dot Caption: Mechanism of base-catalyzed glutarimide formation.
Mitigation Strategies:
-
Sequence Design: If possible, avoid placing residues with small, unhindered side chains (like Gly) immediately after the D-Glu(OFm) unit. A bulkier adjacent residue, such as Lys(Boc), can sterically hinder the intramolecular attack.[1][8]
-
Coupling Reagents: Use coupling reagents less prone to side reactions. For difficult couplings, consider DIC/Oxyma instead of aminium/uronium reagents like HATU or HBTU.
-
Deprotection Conditions: Minimize the exposure time to piperidine during the deprotection step following the D-Glu(OFm) incorporation. Use rapid deprotection protocols (e.g., 2 x 5 minutes) instead of a single long incubation.[21]
Guide 4: Final Cleavage and Scavenger Strategy
The final cleavage step removes the peptide from the resin and deprotects acid-labile side chains.[6] The highly reactive carbocations generated during this process can modify sensitive residues if not trapped by "scavengers."[22]
Protocol 2: Optimized TFA Cleavage Cocktail
For a peptide containing Boc-D-Glu(OFm)-OH (assuming other standard acid-labile side-chain protecting groups like tBu, Trt are present):
-
Prepare the Resin: Wash the final peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Select Scavengers: A robust, general-purpose scavenger cocktail is essential.
-
Water (H₂O): Scavenges t-butyl cations from Boc and tBu groups.[22]
-
Triisopropylsilane (TIS): A powerful reducing agent and scavenger for trityl (Trt) cations.[6]
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Often included to protect cysteine and methionine residues and scavenge certain cations.[6][23]
-
-
Prepare Cleavage Cocktail: A widely effective mixture is TFA/TIS/H₂O/EDT (92.5 : 2.5 : 2.5 : 2.5 v/v/v/v) .
-
Perform Cleavage:
-
Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate at room temperature for 2-3 hours.
-
-
Isolate the Peptide:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
By following these diagnostic and optimization strategies, you can systematically address the specific purity challenges associated with Boc-D-Glu(OFm)-OH and significantly improve the quality of your final peptide product.
References
-
Gorse, A. D. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. Available at: [Link]
-
Zhu, J., & Marchant, R. E. (2008). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Journal of Peptide Science, 14(6), 690–696. Available at: [Link]
-
Kumar, V., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
-
Zhu, J., & Marchant, R. E. (2008). Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. Journal of Peptide Science. Available at: [Link]
-
Chen, Y., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2021). In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? Chemistry Stack Exchange. Available at: [Link]
-
Bosc-Bierne, G., et al. (2024). Influence of increasing TFA concentration on the UHPLC separation... ResearchGate. Available at: [Link]
-
Polypeptide Laboratories. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Purification. AAPPTec Technical Library. Available at: [Link]
-
De Marco, V., et al. (2022). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. Available at: [Link]
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. Available at: [Link]
-
GenScript. (2008). Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. GenScript. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. PharmTech. Available at: [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Inno Pharmachem. Available at: [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies. Available at: [Link]
-
Biotage. (2023). How to decrease your time for peptide purification optimization. Biotage. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]
-
Kumar, P., et al. (2023). Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Library. Available at: [Link]
-
Separation Science. (2025). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. Separation Science. Available at: [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer. Available at: [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTec. Available at: [Link]
-
Springer Nature Experiments. (1970). Methods for Removing the Fmoc Group. Springer Nature. Available at: [Link]
Sources
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 6. cem.de [cem.de]
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Overcoming challenges in the purification of Boc-d-glu-ofm synthesized peptides
Welcome to the technical support center for challenges in the purification of peptides synthesized with N-α-Boc-D-glutamic acid γ-fluorenylmethyl ester (Boc-d-glu-ofm). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common issues encountered during the purification of these specialized peptides.
The unique structural characteristics of Boc-d-glu-ofm, specifically the bulky tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxy (Ofm) protecting groups, introduce distinct challenges in peptide synthesis and purification. These can include steric hindrance during coupling, aggregation, and difficulties in achieving high purity via standard chromatographic methods.[1][2] This resource aims to equip you with the knowledge to anticipate and overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of Boc-d-glu-ofm containing peptides particularly challenging?
The primary challenges stem from the physicochemical properties of the Boc and Ofm protecting groups. The Boc group is acid-labile, while the Ofm ester is base-labile, offering orthogonal protection. However, the large, hydrophobic nature of both groups can lead to:
-
Aggregation: Peptides containing these bulky groups, especially in hydrophobic sequences, are prone to aggregation during synthesis and after cleavage. This can result in low yields and purification difficulties.[3]
-
Co-elution of Impurities: The hydrophobicity of the protecting groups can cause impurities, such as deletion sequences or incompletely deprotected peptides, to have similar retention times in reversed-phase high-performance liquid chromatography (RP-HPLC), making separation difficult.[4]
-
Steric Hindrance: The bulky nature of the Boc-d-glu-ofm residue can impede coupling efficiency during solid-phase peptide synthesis (SPPS), leading to a higher prevalence of deletion sequences.[1]
Q2: I am observing a very low yield of my target peptide after cleavage. What are the likely causes?
Low peptide yield can be attributed to several factors throughout the synthesis and cleavage process.[5] Common causes include:
-
Incomplete Deprotection: Failure to completely remove the N-terminal Boc group during each cycle of SPPS will lead to truncated sequences.[5]
-
Poor Coupling Efficiency: Steric hindrance from the Boc-d-glu-ofm residue or peptide aggregation on the resin can lead to incomplete coupling reactions, resulting in deletion sequences.[1][3]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, rendering reactive sites inaccessible.[2]
-
Inefficient Cleavage: The choice of cleavage cocktail and reaction conditions are critical for efficiently cleaving the peptide from the resin and removing side-chain protecting groups.[6]
Q3: My RP-HPLC chromatogram shows multiple peaks close to my product peak, leading to poor purity. How can I improve the separation?
Co-eluting impurities are a common issue when purifying hydrophobic and protected peptides.[4] To improve resolution:
-
Optimize the HPLC Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) can enhance the separation of closely eluting species.[7]
-
Modify the Mobile Phase:
-
Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, experimenting with other ion-pairing agents might alter selectivity.
-
Alternative Organic Modifiers: In some cases, using a different organic solvent like methanol in combination with acetonitrile can change the elution profile.
-
-
Orthogonal Purification: Employing a secondary purification method based on a different separation principle, such as ion-exchange chromatography (IEX), can be highly effective in removing persistent impurities.[8] This upstream step can significantly reduce the burden on the final RP-HPLC polishing step.[8]
Q4: Are there specific side reactions I should be aware of when working with Boc-d-glu-ofm?
Yes, several side reactions can occur:
-
Aspartimide Formation: If your sequence contains an aspartic acid residue, aspartimide formation can occur under both acidic and basic conditions, leading to a mixture of α and β-coupled peptides.[2]
-
Pyroglutamate Formation: Deprotection of glutamic acid residues during strong acid cleavage can lead to the formation of a pyroglutamate residue at the N-terminus if glutamine is the N-terminal residue.[9]
-
Alkylation of Sensitive Residues: During cleavage, cationic species are generated that can alkylate sensitive residues like tryptophan and methionine. The use of appropriate scavengers in the cleavage cocktail is crucial to prevent this.[6][10]
Troubleshooting Guides
Guide 1: Addressing Low Peptide Yield
This guide provides a systematic approach to troubleshooting low peptide yields.
Step-by-Step Troubleshooting Protocol:
-
Analyze Crude Product: Before purification, analyze a small amount of the crude peptide by analytical RP-HPLC and mass spectrometry (MS).[1] This will help determine if the low yield is due to synthesis issues or losses during purification.
-
Review Synthesis Records:
-
Deprotection: Ensure that the Boc deprotection steps were complete. If difficult sequences are present, extending the deprotection time or using a stronger deprotection solution may be necessary.[9]
-
Coupling: For the Boc-d-glu-ofm residue and other sterically hindered amino acids, consider using more potent coupling reagents like HATU or HCTU.[11]
-
Aggregation: If aggregation is suspected, consider re-synthesis with strategies to disrupt secondary structures, such as the incorporation of pseudoproline dipeptides.[2]
-
-
Optimize Cleavage Conditions:
-
Cleavage Cocktail: The choice of cleavage cocktail is critical. For peptides containing sensitive residues like Cys, Met, and Trp, a cocktail with appropriate scavengers (e.g., Reagent K) is essential.[12] A common "odorless" cocktail is Reagent B, which uses triisopropylsilane (TIPS) as a scavenger.[10]
-
Reaction Time: Ensure the cleavage reaction is allowed to proceed for a sufficient duration. Peptides with multiple arginine residues may require longer deprotection times.[12] A trial cleavage with monitoring by HPLC can determine the optimal time.[6]
-
-
Evaluate Purification Strategy:
-
Solubility: Ensure the crude peptide is fully dissolved before injection onto the HPLC column. Poor solubility can lead to significant sample loss.
-
Column Choice: A C4 or C8 column may be more suitable than a C18 column for very hydrophobic peptides, as it can reduce irreversible binding.[13]
-
Guide 2: Improving Peak Resolution in RP-HPLC
This guide provides strategies to enhance the separation of your target peptide from closely eluting impurities.
Experimental Protocol for HPLC Method Optimization:
-
Initial Analysis: Perform an analytical RP-HPLC run using a standard gradient (e.g., 5-95% acetonitrile in water, both with 0.1% TFA, over 30 minutes) on a C18 column.
-
Gradient Modification:
-
Based on the initial elution time of your peptide, design a shallower gradient around that time point. For example, if the peptide elutes at 40% acetonitrile, try a gradient of 30-50% acetonitrile over 40 minutes. This increases the separation time for components with similar hydrophobicity.[7]
-
-
Mobile Phase Variation:
-
If co-eluting peaks persist, prepare mobile phases with a different organic modifier, such as methanol. Run a similar gradient to observe any changes in selectivity.
-
-
Column Screening:
-
If available, screen different column stationary phases. A C4 or C8 column is less hydrophobic than C18 and may provide better resolution for large, hydrophobic peptides.[13] A phenyl-hexyl column offers different selectivity based on aromatic interactions.
-
-
Orthogonal Purification Strategy:
-
If RP-HPLC alone is insufficient, consider an upstream purification step.[8]
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge.[14]
-
Determine the isoelectric point (pI) of your peptide.
-
If the pI is above 7, use a cation exchange column at a pH below the pI.
-
If the pI is below 7, use an anion exchange column at a pH above the pI.
-
Elute the peptide using a salt gradient (e.g., NaCl).
-
-
Collect the fractions containing your peptide and then purify them further using RP-HPLC. This two-step process often yields a product of very high purity.[4]
-
Data Presentation
Table 1: Common Cleavage Cocktails for Boc-SPPS
| Reagent Cocktail | Composition (v/v) | Target Residues & Remarks | Reference |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General-purpose, "odorless" alternative to thiol-containing cocktails. Good for Trityl-based protecting groups. | [10][15] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. | [12] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent the oxidation of methionine. | [10][15] |
TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethyl sulfide
Conclusion
The successful purification of peptides synthesized with Boc-d-glu-ofm requires a careful and systematic approach. By understanding the inherent challenges posed by the bulky and hydrophobic protecting groups, researchers can proactively design synthesis and purification strategies to mitigate issues such as aggregation, low yield, and co-eluting impurities. The troubleshooting guides and protocols provided in this technical support center offer a framework for diagnosing problems and implementing effective solutions, ultimately leading to higher purity and yield of the target peptide.
References
- Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution.
- Gyros Protein Technologies.
- MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS.
- CDN. Cleavage Cocktail Selection.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Peptide 5g Synthesis.
- ResearchGate.
- Bio-Works. (2023, July 17). How to improve process efficiency and economy in peptide production.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- HPLC of Peptides and Proteins.
- PubMed Central.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. peptide.com [peptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. renyi.hu [renyi.hu]
- 8. bio-works.com [bio-works.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
A Head-to-Head Comparison of Coupling Reagents for the Sterically Demanding Boc-D-Glu(OFm)-OH in Solid-Phase Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of coupling reagent can be the determining factor between a successful synthesis and a complex mixture of truncated and deletion sequences. This is particularly true when incorporating sterically hindered amino acid derivatives, such as Boc-D-Glu(OFm)-OH. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the large 9-fluorenylmethyl (OFm) ester on the side chain, presents a significant challenge to achieving efficient and complete acylation of the N-terminal amine of the growing peptide chain. This guide provides a detailed, evidence-based comparison of commonly employed coupling reagents for this specific and demanding application, moving beyond mere protocols to explain the "why" behind the "how."
The Challenge: Steric Hindrance and Side Reactions
The primary obstacle in coupling Boc-D-Glu(OFm)-OH is the steric bulk surrounding the carboxylic acid, which impedes the approach of the activated species to the resin-bound amine. Inefficient coupling not only leads to deletion sequences but can also be accompanied by undesirable side reactions. A key concern is racemization, particularly when using highly activating reagents. Therefore, the ideal coupling reagent must be potent enough to overcome the steric hindrance while being sufficiently mild to preserve the stereochemical integrity of the chiral center.
Coupling Reagent Showdown: A Comparative Analysis
The selection of a coupling reagent is a critical parameter in SPPS. We will now compare several classes of reagents, evaluating their performance in the context of coupling Boc-D-Glu(OFm)-OH.
Carbodiimides: The Workhorse with Caveats
-
Mechanism of Action: Diimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the N-terminal amine of the peptide chain.
-
Performance with Boc-D-Glu(OFm)-OH: While widely used, carbodiimides alone are often insufficient for sterically hindered couplings and are prone to causing significant racemization. The addition of a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is crucial. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.
-
Expert Insight: The use of DIC is generally preferred over DCC due to the higher solubility of the resulting diisopropylurea byproduct, which simplifies its removal during washing steps. However, for a demanding coupling like Boc-D-Glu(OFm)-OH, even the DIC/HOBt combination can result in incomplete coupling and requires extended reaction times.
Phosphonium Salts: High Potency for Difficult Couplings
-
Mechanism of Action: Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), activate the carboxylic acid to form a phosphonium ester.
-
Performance with Boc-D-Glu(OFm)-OH: These reagents are known for their high reactivity and are often the go-to choice for difficult couplings. PyAOP is generally considered superior to PyBOP as it is based on HOAt, which has been shown to be more effective at suppressing racemization than HOBt.
-
Expert Insight: The high cost of phosphonium reagents can be a drawback. Furthermore, their high reactivity necessitates careful control of reaction conditions to minimize potential side reactions.
Aminium/Uronium Salts: The Gold Standard for Efficiency and Low Racemization
-
Mechanism of Action: Aminium/uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient and popular coupling reagents. They react with the carboxylic acid to form an active ester, with HATU being based on HOAt and HBTU on HOBt.
-
Performance with Boc-D-Glu(OFm)-OH: HATU, in particular, has demonstrated exceptional performance in coupling sterically hindered amino acids with a low propensity for racemization. The presence of the HOAt moiety accelerates the coupling reaction and effectively suppresses side reactions. HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another highly effective uronium salt that can offer a cost-effective alternative to HATU with comparable performance in many cases.
-
Expert Insight: When using aminium/uronium reagents, it is crucial to add the reagent to the carboxylic acid first to allow for pre-activation before introducing the resin-bound amine. This minimizes the potential for side reactions involving the reagent itself.
Quantitative Comparison of Coupling Reagents
| Coupling Reagent | Relative Cost | Coupling Efficiency (Boc-D-Glu(OFm)-OH) | Racemization Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Low | Moderate | Moderate to High | Low cost, readily available | Slower reaction times, risk of incomplete coupling, potential for racemization |
| PyBOP | High | High | Moderate | High reactivity for difficult couplings | High cost, potential for side reactions |
| HBTU | Moderate | High | Low to Moderate | High efficiency, well-established | Can be less effective than HATU for highly demanding couplings |
| HATU | High | Very High | Very Low | Superior for sterically hindered residues, low racemization | High cost |
| HCTU | Moderate | Very High | Very Low | Excellent performance, often more cost-effective than HATU | May not be as universally effective as HATU in all contexts |
Experimental Protocol: Coupling of Boc-D-Glu(OFm)-OH using HATU
This protocol provides a robust method for the coupling of Boc-D-Glu(OFm)-OH onto a resin-bound peptide, exemplifying a best-practice approach.
Materials:
-
Boc-D-Glu(OFm)-OH (3 equivalents)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).
-
Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OFm)-OH and HATU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes. The solution should change color, indicating the formation of the active ester.
-
Rationale: Pre-activation ensures the carboxylic acid is fully activated before it comes into contact with the resin, maximizing the coupling efficiency and minimizing side reactions.
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Rationale: The extended coupling time is necessary to overcome the steric hindrance of Boc-D-Glu(OFm)-OH.
-
-
Monitoring the Reaction: Perform a Kaiser test to monitor the progress of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling.
-
Rationale: The Kaiser test is a reliable qualitative method to confirm the completion of the acylation step, preventing the unnecessary continuation of the reaction or the premature progression to the next step.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
Visualizing the Workflow
Caption: Experimental workflow for coupling Boc-D-Glu(OFm)-OH using HATU.
Conclusion
The successful incorporation of sterically demanding amino acids like Boc-D-Glu(OFm)-OH is a critical aspect of modern peptide synthesis. While traditional carbodiimide reagents have their place, the superior performance of aminium/uronium salts, particularly HATU and HCTU, makes them the reagents of choice for such challenging couplings. Their high efficiency, rapid reaction kinetics, and low racemization potential provide a reliable path to synthesizing complex peptides with high fidelity. The slightly higher cost of these advanced reagents is often justified by the significant increase in yield and purity of the final product, ultimately leading to a more efficient and successful synthesis campaign.
References
-
Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Journal of Organic Chemistry, 64(20), 7157-7159. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
A Researcher's Guide to Boc-D-Glu(OFm)-OH in Peptide Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the strategic selection of amino acid protecting groups is paramount to achieving high yields and purity. This guide provides an in-depth, objective comparison of Boc-D-Glu(OFm)-OH against other commonly employed glutamic acid derivatives in the context of Boc-SPPS. By examining experimental data and outlining detailed protocols, this document serves as a technical resource to inform rational decisions in the synthesis of complex peptides.
The Critical Role of Side-Chain Protection in Peptide Synthesis
In the stepwise assembly of peptides, the reactive side chains of trifunctional amino acids must be masked to prevent unwanted side reactions during coupling and deprotection cycles. For glutamic acid, the γ-carboxyl group is a primary site for potential branching and other modifications. The choice of the protecting group for this functionality dictates the overall synthetic strategy, influencing orthogonality, deprotection conditions, and the potential for side-product formation.
The tert-butyloxycarbonyl (Boc) strategy for SPPS relies on the acid-lability of the Nα-Boc group, which is typically removed with trifluoroacetic acid (TFA) at each cycle. Consequently, side-chain protecting groups must be stable to these acidic conditions and ideally be removable under orthogonal conditions to allow for selective deprotection and on-resin modifications.
Boc-D-Glu(OFm)-OH: An Orthogonal Approach in Boc-SPPS
Boc-D-Glu(OFm)-OH, where the γ-carboxyl group is protected as a 9-fluorenylmethyl (Fm) ester, presents a unique and powerful tool for peptide chemists. The key advantage of the OFm group lies in its orthogonality to the Boc/Bzl protection scheme commonly used in Boc-SPPS. While stable to the repetitive TFA treatments required for Nα-Boc removal, the OFm group is readily cleaved under mild basic conditions, typically with a solution of piperidine in DMF. This orthogonality opens up possibilities for on-resin side-chain modifications, such as amidation, esterification, or the introduction of labels, which are not feasible with protecting groups that are removed during the final acidolytic cleavage.
Performance Comparison of Glutamic Acid Side-Chain Protecting Groups in Boc-SPPS
The selection of a side-chain protecting group for glutamic acid in Boc-SPPS is a critical decision that impacts the overall success of the synthesis. Below is a comparison of Boc-D-Glu(OFm)-OH with other commonly used alternatives.
| Protecting Group | Structure | Key Advantages in Boc-SPPS | Key Disadvantages in Boc-SPPS | Common Side Reactions |
| 9-Fluorenylmethyl (OFm) | -CH₂-Fm | Orthogonal to Boc group; allows for selective on-resin deprotection and modification.[1] | Requires an additional deprotection step with a base (e.g., piperidine). | Potential for premature deprotection if exposed to strong basic conditions. |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High stability to TFA deprotection of the Nα-Boc group. Cleaved simultaneously with the peptide from the resin using strong acids (e.g., HF). | Not suitable for on-resin side-chain modifications as it requires strong acid for removal. | Minimal; generally considered a safe choice for standard Boc-SPPS. |
| Benzyl (Bzl) | -CH₂-Ph | Cleaved under strong acidic conditions (HF), compatible with the final cleavage step in Boc-SPPS. | Not orthogonal to the Boc group, limiting options for selective deprotection. Can undergo transesterification.[2] | Transesterification with alcoholic solvents during resin loading.[2] |
| Cyclohexyl (cHx) | -c-C₆H₁₁ | Stable during Boc-SPPS and quantitatively cleaved by HF without causing decarboxylation in γ-carboxyglutamic acid synthesis.[3][4] | Requires strong acid (HF) for cleavage, limiting on-resin modifications. | Generally low incidence of side reactions. |
Experimental Workflows and Protocols
To provide a practical context for the application of Boc-D-Glu(OFm)-OH, the following section details key experimental workflows and protocols.
Orthogonal Deprotection of the OFm Group in Boc-SPPS
This workflow illustrates the selective removal of the OFm group on a solid-supported peptide, enabling subsequent side-chain modification.
Caption: Workflow for orthogonal deprotection of the OFm group in Boc-SPPS.
Protocol 1: Standard Boc-SPPS Cycle with Boc-D-Glu(OFm)-OH
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Drain and repeat the treatment with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-D-Glu(OFm)-OH (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using a ninhydrin test.
-
-
Capping (Optional): If coupling is incomplete, cap the unreacted amino groups with acetic anhydride.
Protocol 2: Selective On-Resin Deprotection of the OFm Group
-
Peptide-Resin Preparation: Assemble the desired peptide sequence containing the Boc-D-Glu(OFm)-OH residue using the standard Boc-SPPS protocol. Ensure the N-terminus is Boc-protected.
-
Washing: Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
-
OFm Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 10 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 20 minutes.
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of piperidine and the dibenzofulvene byproduct.
-
-
Side-Chain Modification: Proceed with the desired on-resin chemical modification of the now free γ-carboxyl group.
Application Highlight: Synthesis of γ-Carboxyglutamic Acid (Gla)-Containing Peptides
A significant application of glutamic acid derivatives in peptide synthesis is the preparation of peptides containing γ-carboxyglutamic acid (Gla), a post-translationally modified amino acid crucial for the function of several blood coagulation factors and other proteins. The synthesis of Gla-containing peptides often involves the on-resin carboxylation of a glutamic acid residue. The orthogonal nature of the OFm protecting group makes Boc-D-Glu(OFm)-OH a potentially valuable building block for this application, allowing for selective deprotection of the γ-carboxyl group followed by a carboxylation reaction.
Caption: Proposed workflow for the synthesis of Gla-containing peptides using Boc-D-Glu(OFm)-OH.
Causality Behind Experimental Choices
-
Choice of Boc-SPPS: The Boc strategy is often favored for the synthesis of hydrophobic peptides or sequences prone to aggregation, as the protonated state of the N-terminus after TFA deprotection can help to disrupt interchain hydrogen bonding.
-
Orthogonality of OFm: The selection of the OFm group is driven by the need for a side-chain protecting group that is stable to the acidic conditions of Boc deprotection but can be removed under mild, orthogonal conditions to enable further chemical manipulation of the side chain. The base-lability of the Fmoc group provides this orthogonality.[1]
-
Piperidine for OFm Deprotection: Piperidine is the standard reagent for the removal of Fmoc-based protecting groups due to its optimal basicity and ability to efficiently trap the dibenzofulvene byproduct of the deprotection reaction.
Conclusion and Future Perspectives
Boc-D-Glu(OFm)-OH emerges as a highly valuable tool for peptide chemists employing the Boc-SPPS strategy, particularly when on-resin side-chain modifications are required. Its key advantage lies in the orthogonality of the OFm protecting group, which can be selectively cleaved under mild basic conditions without affecting the acid-labile Nα-Boc group or other acid-sensitive side-chain protecting groups. While direct, quantitative comparative studies with other protecting groups in Boc-SPPS are not extensively documented in the literature, the established principles of orthogonal protection schemes strongly support its utility.
Future research would benefit from systematic studies directly comparing the performance of Boc-D-Glu(OFm)-OH with Boc-D-Glu(OtBu)-OH and Boc-D-Glu(OBzl)-OH in the synthesis of a model peptide, with detailed analysis of yield, purity, and side-product formation. Such studies would provide invaluable quantitative data to further guide the rational design of complex peptide synthesis strategies.
References
-
Side reactions in solid-phase peptide synthesis and their applications. Int J Pept Protein Res. 1996 Sep;48(3):292-8.
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry. PMC.
-
Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides by the Boc Strategy. Int J Pept Protein Res. 1993 Dec;42(6):533-8.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
-
Synthesis of γ-carboxyglutamic acid-containing peptides by the Boc strategy. ResearchGate.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
